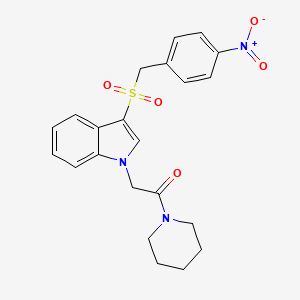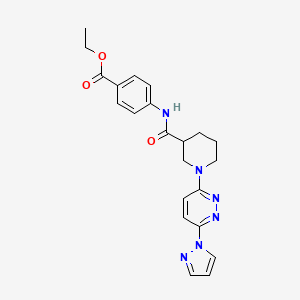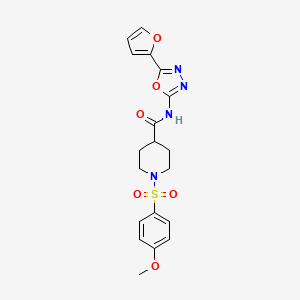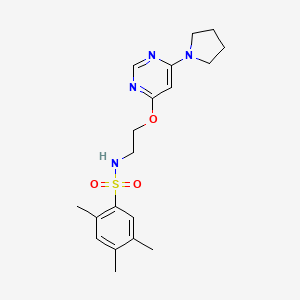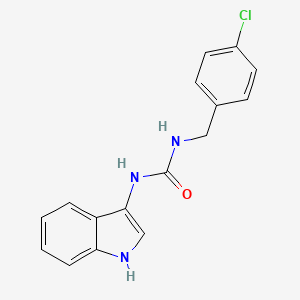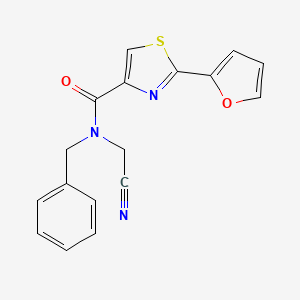
N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is known to have various biological effects and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide is not fully understood. However, it has been reported to inhibit the activity of protein kinase C, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis. Additionally, N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide has been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide has been reported to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, it has been reported to have antibacterial and antifungal activity. Furthermore, N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide has been reported to inhibit the activity of protein kinase C, which is involved in various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide in lab experiments is its potential anticancer activity. Additionally, it has been reported to have antibacterial and antifungal activity, which could be useful in the development of new antibiotics. However, one limitation of using this compound is its limited solubility in water, which could affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide. One future direction is the development of new methods for the synthesis of this compound. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide. Furthermore, the potential applications of this compound in the development of new antibiotics and anticancer agents should be explored. Finally, the development of new formulations of N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide with improved solubility and bioavailability could enhance its efficacy in lab experiments.
Métodos De Síntesis
N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide can be synthesized using different methods. One of the methods involves the reaction between 2-furylthiocyanate and N-benzylcyanomethylamine in the presence of a base. Another method involves the reaction between 2-furylthiocyanate and N-benzylcyanomethylamine followed by the reaction with ethyl chloroformate. Both methods have been reported to yield N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide in good yields.
Aplicaciones Científicas De Investigación
N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide has been studied for its potential applications in scientific research. This compound has been reported to have anticancer activity and has been studied as a potential anticancer agent. It has also been studied for its antibacterial and antifungal activity. Additionally, N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide has been studied for its potential use as an inhibitor of protein kinase C.
Propiedades
IUPAC Name |
N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c18-8-9-20(11-13-5-2-1-3-6-13)17(21)14-12-23-16(19-14)15-7-4-10-22-15/h1-7,10,12H,9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYKFVVJDWTDAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CSC(=N2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

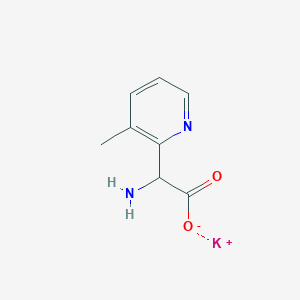
![N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2387037.png)
![5-[(4-chlorophenyl)sulfinyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2387040.png)
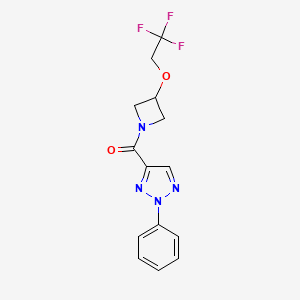
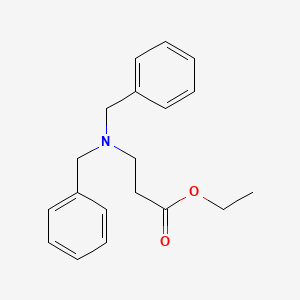
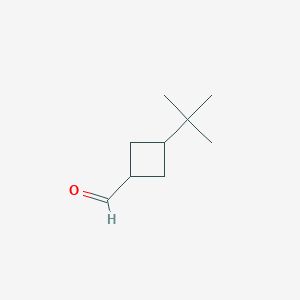
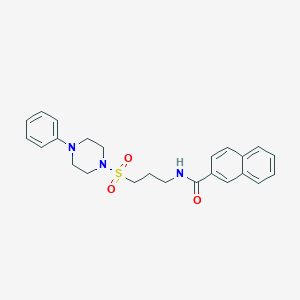
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2387048.png)
